5-butyl-2-(2H-tetrazol-5-yl)pyridine
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Overview
Description
5-butyl-2-(2H-tetrazol-5-yl)pyridine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(2H-tetrazol-5-yl)pyridine typically involves the reaction of pyridine derivatives with azide compounds under specific conditions. One common method involves the cycloaddition reaction between a pyridine derivative and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-butyl-2-(2H-tetrazol-5-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-butyl-2-(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-tetrazol-5-yl)pyridine
- 4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine
- 2-(2H-tetrazol-5-yl)pyridine
Uniqueness
5-butyl-2-(2H-tetrazol-5-yl)pyridine is unique due to its butyl substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This differentiates it from other tetrazole-pyridine derivatives, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
39256-39-8 |
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Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-butyl-2-(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C10H13N5/c1-2-3-4-8-5-6-9(11-7-8)10-12-14-15-13-10/h5-7H,2-4H2,1H3,(H,12,13,14,15) |
InChI Key |
MLSHGCUPTROGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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